molecular formula C10H15ClN6 B1196088 (2S)-2-{[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino}-2-methylbutanenitrile

(2S)-2-{[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino}-2-methylbutanenitrile

Cat. No. B1196088
M. Wt: 254.72 g/mol
InChI Key: IUCVBFHDSFSEIK-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-{[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino}-2-methylbutanenitrile is a 2-{[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino}-2-methylbutanenitrile. It is an enantiomer of a (2R)-2-{[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino}-2-methylbutanenitrile.

Scientific Research Applications

Degradation and Transformation Studies

  • Degradation Kinetics in Water Treatment

    Research on atrazine, which is chemically similar to the compound , shows its degradation by ozone and OH radicals during ozonation and advanced oxidation processes, with identification of main degradation products. This degradation is crucial for water treatment applications (Acero, Stemmler, & Gunten, 2000).

  • Groundwater Contamination Studies

    Investigations into atrazine concentrations in groundwater reveal its environmental impact, crucial for understanding how similar compounds might behave in aquatic environments (Pucarević, Šovljanski, Lazic, & Marjanović, 2002).

  • Degradation by Zero Valent Iron and Electrochemical Reduction

    The degradation of chlorinated triazines, closely related to the compound , using metallic iron and electrochemical methods provides insights into potential remediation strategies (Dombek, Davis, Stine, & Klarup, 2004).

Chemical Analysis and Synthesis

  • Chiral Solvating Agents

    Research on 1-arylethylamino-substituted s-triazine derivatives, which are structurally similar, has led to their use as chiral solvating agents for enantiomeric composition determination of chiral compounds (Iuliano, Uccello-Barretta, & Salvadori, 2000).

  • Photolytic and Photocatalytic Decomposition

    Studies on the photocatalytic decomposition of atrazine demonstrate the potential for advanced degradation techniques, important for understanding how similar compounds may be treated (Hiskia, Ecke, Troupis, Kokorakis, Hennig, & Papaconstantinou, 2001).

Environmental and Toxicological Implications

  • Herbicide Interactions in Soil: Research on adjuvant modification of herbicide interactions in aqueous soil suspensions, involving atrazine, provides insights into the environmental behavior and potential impacts of similar compounds in soil ecosystems (Locke, Reddy, Gaston, & Zablotowicz, 2002).

properties

Product Name

(2S)-2-{[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino}-2-methylbutanenitrile

Molecular Formula

C10H15ClN6

Molecular Weight

254.72 g/mol

IUPAC Name

(2S)-2-[[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino]-2-methylbutanenitrile

InChI

InChI=1S/C10H15ClN6/c1-4-10(3,6-12)17-9-15-7(11)14-8(16-9)13-5-2/h4-5H2,1-3H3,(H2,13,14,15,16,17)/t10-/m0/s1

InChI Key

IUCVBFHDSFSEIK-JTQLQIEISA-N

Isomeric SMILES

CC[C@@](C)(C#N)NC1=NC(=NC(=N1)NCC)Cl

SMILES

CCC(C)(C#N)NC1=NC(=NC(=N1)NCC)Cl

Canonical SMILES

CCC(C)(C#N)NC1=NC(=NC(=N1)NCC)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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